molecular formula C10H9NO7S2 B14456656 3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid CAS No. 74832-35-2

3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid

Cat. No.: B14456656
CAS No.: 74832-35-2
M. Wt: 319.3 g/mol
InChI Key: LYHAPFBXMNSTEZ-UHFFFAOYSA-N
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Description

3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid: is an organic compound that belongs to the class of naphthalenesulfonic acids. It is known for its fluorescent properties and is commonly used as a fluorescent probe in various analytical applications. The compound typically appears as an orange-yellow to orange-red crystalline solid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid involves multiple steps, starting from naphthalene. The process generally includes sulfonation, nitration, and reduction reactions. Here is a simplified synthetic route:

    Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 5 positions, forming naphthalene-1,5-disulfonic acid.

    Nitration: The disulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3 position, resulting in 3-nitro-8-hydroxynaphthalene-1,5-disulfonic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino or hydroxyl groups.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the amino or hydroxyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or iron and hydrochloric acid are employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Modified amino or hydroxyl derivatives.

    Substitution: Substituted naphthalenesulfonic acid derivatives.

Scientific Research Applications

3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.

    Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other fluorescent materials.

Mechanism of Action

The mechanism of action of 3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid primarily involves its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules or interacting with chemical substances.

Comparison with Similar Compounds

    Naphthalene-1,5-disulfonic acid: Lacks the amino and hydroxyl groups, making it less versatile in certain applications.

    3-Amino-1,5-naphthalenedisulfonic acid: Similar structure but lacks the hydroxyl group, affecting its fluorescent properties.

    8-Hydroxy-1,5-naphthalenedisulfonic acid: Lacks the amino group, impacting its reactivity and applications.

Uniqueness: 3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid is unique due to the presence of both amino and hydroxyl groups, which enhance its fluorescent properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

74832-35-2

Molecular Formula

C10H9NO7S2

Molecular Weight

319.3 g/mol

IUPAC Name

3-amino-8-hydroxynaphthalene-1,5-disulfonic acid

InChI

InChI=1S/C10H9NO7S2/c11-5-3-6-8(19(13,14)15)2-1-7(12)10(6)9(4-5)20(16,17)18/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)

InChI Key

LYHAPFBXMNSTEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(C=C(C2=C1O)S(=O)(=O)O)N)S(=O)(=O)O

Origin of Product

United States

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